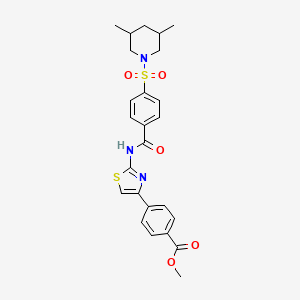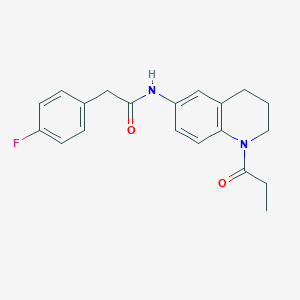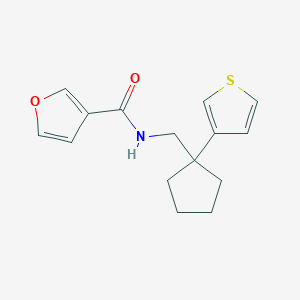
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a fascinating organic compound with a unique structure that includes both an isoindole and a phenyl group
Vorbereitungsmethoden
The synthesis of 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The initial steps often include the formation of intermediate compounds that gradually build up to the final structure. Key reaction conditions may involve controlled temperatures, specific catalysts, and solvents that facilitate the formation of the isoindole ring and the attachment of the methylthio group.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often resulting in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions typically involve reagents like lithium aluminium hydride, leading to more hydrogenated forms of the original compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group, introducing different functional groups based on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications:
Chemistry: Utilized in studying reaction mechanisms and synthetic pathways.
Biology: Explored for its interactions with biological molecules and potential biochemical activities.
Medicine: Investigated for possible pharmaceutical applications, such as drug precursors or active ingredients.
Wirkmechanismus
The compound's mechanism of action involves interaction with specific molecular targets, often through binding to particular receptors or enzymes. This binding can trigger a cascade of biochemical reactions that lead to the compound’s observed effects. Key pathways may include modulation of signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other isoindole derivatives, 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups that impart distinct chemical and physical properties. Similar compounds might include other tetrahydroisoindole derivatives, but none possess the same exact substituent pattern, which can lead to different reactivity and applications.
Hope that piques your interest!
Eigenschaften
IUPAC Name |
5,6-dimethyl-2-(2-methylsulfanylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCSAZTWGTXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)

![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]acetamide](/img/structure/B2776065.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776067.png)


![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2776070.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)
